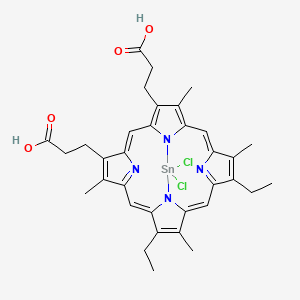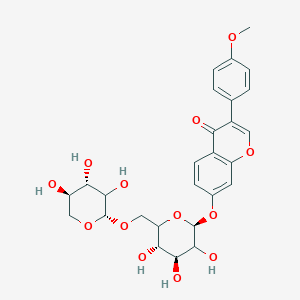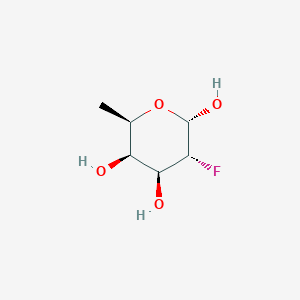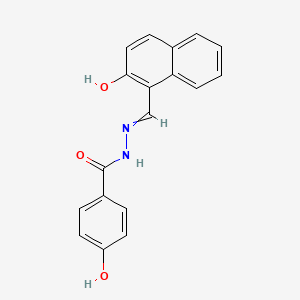
11-Oxomogroside IIa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is known for its inhibitory effects against the Epstein-Barr virus early antigen activation induced by 12-O-tetradecanoylphorbol-13-acetate . It is a natural product with significant potential in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Oxomogroside IIa is typically extracted from the fruits of Siraitia grosvenorii. The extraction process involves several steps, including drying the fruit, grinding it into a powder, and using solvents like ethanol for extraction . The compound can also be synthesized through biotransformation methods, where enzymes are used to convert mogrosides into this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from monk fruit using advanced techniques like supercritical carbon dioxide extraction, which is efficient and environmentally friendly . The extracted compound is then purified using chromatographic methods to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 11-Oxomogroside IIa undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to study its behavior under different conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of more oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
11-Oxomogroside IIa has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of glycosides and their derivatives.
Medicine: Its potential antiviral properties are being explored for therapeutic applications.
Mechanism of Action
The mechanism of action of 11-Oxomogroside IIa involves its interaction with specific molecular targets and pathways. It inhibits the activation of the Epstein-Barr virus early antigen by interfering with the signaling pathways induced by 12-O-tetradecanoylphorbol-13-acetate . Additionally, it shows weak inhibitory effects on nitric oxide donors, suggesting its potential role in modulating nitric oxide pathways .
Comparison with Similar Compounds
11-Oxomogroside IIe: Another cucurbitane glycoside isolated from Siraitia grosvenorii with similar inhibitory effects.
Mogroside V: A major sweetening component of monk fruit with different structural properties but similar biological activities.
Mogroside IIIE: A related compound with distinct glycosylation patterns and biological effects.
Uniqueness: 11-Oxomogroside IIa stands out due to its specific inhibitory effects on the Epstein-Barr virus early antigen activation and its potential applications in antiviral research. Its unique structure and origin from monk fruit also contribute to its distinct properties and applications.
Properties
Molecular Formula |
C42H70O14 |
|---|---|
Molecular Weight |
799.0 g/mol |
IUPAC Name |
(3S,9R,13R,14S)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C42H70O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(45)38(22,2)3)42(26,8)28(46)17-41(21,40)7)9-14-29(39(4,5)52)55-37-35(33(50)31(48)25(19-44)54-37)56-36-34(51)32(49)30(47)24(18-43)53-36/h10,20-21,23-27,29-37,43-45,47-52H,9,11-19H2,1-8H3/t20-,21?,23?,24+,25-,26?,27+,29-,30+,31-,32-,33+,34+,35-,36-,37+,40+,41-,42+/m1/s1 |
InChI Key |
KQTZVENXVUVZFB-URVUBRKOSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)C3CC[C@@]4([C@@]3(CC(=O)[C@@]5(C4CC=C6C5CC[C@@H](C6(C)C)O)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethyl (2R)-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]butanoate](/img/structure/B11931952.png)

![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-leucine](/img/structure/B11931967.png)
![N-[(2R)-1-[[5-[(4-isocyanophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B11931968.png)




![heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11932014.png)
![(8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de] phthalazin-3(7H)-one](/img/structure/B11932021.png)
